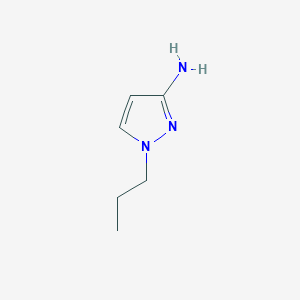

1-propyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-Propyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 956393-73-0 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 1-propyl-1H-pyrazol-3-amine . It is stored at a temperature of 4°C and protected from light . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-propyl-1H-pyrazol-3-amine, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems and multicomponent approaches .Molecular Structure Analysis

The molecular structure of 1-propyl-1H-pyrazol-3-amine is represented by the Inchi Code: 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) . This indicates that the compound consists of six carbon atoms, eleven hydrogen atoms, and three nitrogen atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1-propyl-1H-pyrazol-3-amine, are involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Physical And Chemical Properties Analysis

1-Propyl-1H-pyrazol-3-amine is a liquid at room temperature . It has a molecular weight of 125.17 . The compound should be stored at a temperature of 4°C and protected from light .Applications De Recherche Scientifique

Organic Synthesis

“1-propyl-1H-pyrazol-3-amine” is an important raw material used in organic synthesis . It can be used as a building block to create more complex molecules for various applications.

Pharmaceuticals

This compound can be used as an intermediate in the production of pharmaceuticals . It can be used to synthesize drugs with specific therapeutic effects.

Agrochemicals

Similar to pharmaceuticals, “1-propyl-1H-pyrazol-3-amine” can also be used in the synthesis of agrochemicals . These chemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement.

Dye Manufacturing

The compound is used in the manufacturing of dyes . The amine group in the compound can react with other substances to produce a variety of colors.

Azapentalenes Synthesis

The amine group in “1-propyl-1H-pyrazol-3-amine” can be used in the synthesis of azapentalenes . Azapentalenes are a class of organic compounds with potential applications in material science and pharmaceuticals.

High-Temperature Applications

The compound has high thermal stability, which makes it suitable for high-temperature applications . This could include reactions that require high temperatures or conditions where the compound needs to remain stable under heat.

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which include 1-propyl-1h-pyrazol-3-amine, can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .

Mode of Action

Pyrazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .

Biochemical Pathways

Pyrazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and anticancer activities .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.06 , which could impact its bioavailability.

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that light and temperature could affect its stability.

Propriétés

IUPAC Name |

1-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONOODCVABUHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrazol-3-amine | |

CAS RN |

956393-73-0 | |

| Record name | 1-propyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)